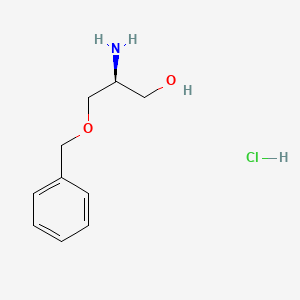

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride

Descripción general

Descripción

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its stereoselective properties and is often used as a building block in the synthesis of more complex molecules. The compound’s structure includes an amino group, a benzyloxy group, and a hydroxyl group, making it versatile for various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-glycidol.

Nucleophilic Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where (S)-glycidol reacts with benzyl alcohol in the presence of a strong base.

Amination: The amino group is then introduced through an amination reaction, often using ammonia or an amine derivative.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Produces primary amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzyloxy group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-1-benzyloxy-2-propanol

- (S)-2-amino-3-(benzyloxy)propan-1-ol

- (S)-2-amino-3-(benzyloxy)propan-1-ol acetate

Uniqueness

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications. Its chiral nature also makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.

Actividad Biológica

(S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a benzyloxy group attached to a propanol backbone, which is critical for its biological interactions.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation.

- Modulation of Neurotransmitter Levels : Preliminary studies suggest that this compound can influence levels of neurotransmitters in the brain, potentially enhancing cognitive functions or providing neuroprotective effects.

- Prodrug Characteristics : In some studies, derivatives of this compound have been explored as prodrugs, enhancing the delivery of active pharmaceutical ingredients across biological membranes, particularly the blood-brain barrier .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that administration in rodent models resulted in reduced neuronal damage following induced ischemia. The compound's ability to modulate neurotransmitter levels appeared to be a contributing factor to its protective effects.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive enhancement properties of this compound. Subjects treated with this compound showed improved performance in memory tasks compared to control groups. This effect was attributed to increased dopaminergic activity facilitated by the compound .

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWHQBTUHVIRJJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693478 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61366-43-6 | |

| Record name | (2S)-2-Amino-3-(benzyloxy)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.